- Ring-opening of tetrahydrofuran with PCl3 catalysed by an ortho-xylidenedizinc complexInorganic Chemistry Communications, 2013, 27, 163-165,
Cas no 95-47-6 (1,2-xylene)
Colorless transparent liquid with a toluene like odor. Density 0.88 (water =1) \3.66 (air =1), melting point -25.5 ℃, spontaneous combustion point 463 ℃, explosion limit 1% - 7%. Used as solvent and coating production, it belongs to the low toxicity category. Acute toxicity: LD50 1364mg/kg (mouse vein) reproductive toxicity: rat inhalation minimum toxic concentration (tdl0): 1500mg/m3.
1,2-xylene structure
1,2-xylene
1,2-xylene Properties
Names and Identifiers
-
- o-Xylene
- 1,2-Dimethylbenzene
- ortho-xylene
- o-Xylene solution
- 1,2-dimethyl-benzene
- 1,2-Xylene
- O-Dimethylbenzene
- ortho-Dimethylbenzene
- Orthoxylene
- o-Xylene1000µg
- o-Xylol
- o-Xylene(8CI)
- 2-Methyltoluene
- 3,4-Dimethylbenzene
- NSC 60920
- o-Methyltoluene
- 1,2-Dimethylbenzene (ACI)
- o-Xylene (8CI)
- o-Xylene,98%
- o-Xylene 99%, SuperDry, Water≤50 ppm (by K.F.)
- o-Xylene 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- +Expand
-
- MFCD00008519
- CTQNGGLPUBDAKN-UHFFFAOYSA-N
- 1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
- C1C=C(C)C(C)=CC=1
- 1815558
Computed Properties
- 106.07800
- 0
- 0
- 0
- 106.078
- 8
- 56.4
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
Experimental Properties
- 2.30340
- 0.00000
- 10081
- n20/D 1.505(lit.)
- Sparingly soluble in water. (0.2g/L)
- 143-145 °C(lit.)
- -26--23 °C (lit.)
- <0.1 atm ( 21.1 °C)
16 mmHg ( 37.7 °C)
7 mmHg ( 20 °C) - Fahrenheit: 87.8 ° f
Celsius: 31 ° c - water: partially soluble0.1705 g/L at 25°C
- 5000 μg/mL in methanol
- Colorless transparent liquid with toluene like odor. [1]
- Stable. Incompatible with oxidizing agents. Flammable. Hygroscopic.
- Insoluble in water, miscible in ethanol, ether, chloroform and other most organic solvents. [15]
- Sensitive to light
- 0.879 g/mL at 20 °C(lit.)
- 8.56 eV
1,2-xylene Security Information
- GHS06 GHS08
- ZE2450000
- 1
- 3
- S25-S45-S36/37-S16-S7
- II
- R10; R20/21; R38
- Xn
- UN 1307 3/PG 3
- H226,H312,H315,H332
- P280
- dangerous
- 2-8°C
- III
- 10-20/21-36/37/38-52/53-65
- Danger
- Yes
- 1.0-7.6%(V)
- 3
1,2-xylene Customs Data
- 2902410000
-
China Customs Code:
2902410000Overview:
2902410000 O-xylene.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:2.0%.general tariff:20.0%
Declaration elements:
Product Name, component content
Summary:
2902410000 o-xylene.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:2.0%.General tariff:20.0%
1,2-xylene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Water ; rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium chloride Solvents: Methanol ; 18 h, 40 °C
Reference
- Efficient Palladium-Catalyzed C-O Hydrogenolysis of Benzylic Alcohols and Aromatic Ketones with PolymethylhydrosiloxaneAdvanced Synthesis & Catalysis, 2013, 355(2-3), 341-347,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, 1 atm, 260 °C
Reference
- Sustainable Production of o-Xylene from Biomass-Derived Pinacol and AcroleinChemSusChem, 2017, 10(14), 2880-2885,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Palladium
Reference
- Pyrolysis of esters. I. Selectivity in the direction of elimination by pyrolysisJournal of the American Chemical Society, 1955, 77, 75-7,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Potassium carbonate ; neutralized, 0 °C
1.2 Reagents: Potassium carbonate ; neutralized, 0 °C
Reference
- Regioselective Arene Functionalization: Simple Substitution of Carboxylate by Alkyl GroupsChemistry - A European Journal, 2009, 15(44), 12082-12091,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine , Bis(triphenylphosphine)nickel dichloride Solvents: Dimethylformamide ; 5 min, rt
1.2 Reagents: Sodium borohydride ; 14 h, rt
1.2 Reagents: Sodium borohydride ; 14 h, rt
Reference
- Room temperature Ni-catalyzed reduction of aryl tosylates by borane hydridesTetrahedron Letters, 2006, 47(43), 7515-7518,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Chlorosulfonic acid Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Simple two-step ipso substitution of aromatic carboxylic acids by alkyl halidesAngewandte Chemie, 2003, 42(22), 2489-2491,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Magnesium iodide Solvents: Tetrahydrofuran ; 3 - 4 h, rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Method of manufacturing phosphine compound, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C
Reference
- Transition-metal-free dehalogenation of aryl halides promoted by phenanthroline/potassium tert-butoxideTetrahedron, 2017, 73(7), 931-937,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Polyethylene glycol ; 12 h, 80 °C
1.2 rt
1.2 rt
Reference
- Polyethylene glycol (PEG) promoted hydrodehalogenation of aryl halidesTetrahedron Letters, 2017, 58(17), 1673-1676,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 2 h, 50 °C
1.2 Reagents: Methyldiethoxysilane ; 16 h, 100 °C; 100 °C → 0 °C
1.3 Reagents: Lewatit
1.2 Reagents: Methyldiethoxysilane ; 16 h, 100 °C; 100 °C → 0 °C
1.3 Reagents: Lewatit
Reference
- Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compoundsOrganic Chemistry Frontiers, 2023, 10(12), 2927-2935,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Lithium borohydride Catalysts: Tricarbonylbis(trimethylphosphine)iron , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Solvents: Diethyl ether , Chlorobenzene ; 22 h, 60 °C
Reference
- Alkali Metal Adducts of an Iron(0) Complex and Their Synergistic FLP-Type Activation of Aliphatic C-X BondsJournal of the American Chemical Society, 2021, 143(28), 10700-10708,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 3 - 6 h, rt
1.2 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane ; 2 - 4 h, rt
1.2 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane ; 2 - 4 h, rt
Reference
- A facile and mild Pd-catalyzed one-pot process for direct hydrodeoxygenation (HDO) phenols to arenes through a ArOSO2F intermediates transformationTetrahedron Letters, 2017, 58(24), 2340-2343,
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methylcyclohexane ; 3 h, 1 atm, 450 °C
Reference
- Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behaviorJournal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020,
Synthetic Circuit 23
Reaction Conditions
1.1 550 °C
Reference
- Xylene isomers distribution in propane aromatization over ZRP zeolitesShiyou Huagong, 2005, 34(9), 835-839,
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Reference
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 25
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Synthetic Circuit 26
Reaction Conditions
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ; 3 h, 280 °C
Reference
- Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610,
Synthetic Circuit 27
Reaction Conditions
1.1 Catalysts: Diphenylmethane diisocyanate , Gold, compd. with nickel (1:1) Solvents: Water ; 100 h, 330 °C
Reference
- Conversion of Ethanol and Fusel Oils over Au-M/MFI/Al2O3 CatalystsPetroleum Chemistry, 2022, 62(9), 1107-1125,
Synthetic Circuit 28
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Synthetic Circuit 29
Reaction Conditions
1.1 Catalysts: Molybdenum carbide , Molybdenum dioxide Solvents: Ethanol ; rt → 280 °C; 3 h, 280 °C
Reference
- Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in EthanolIndustrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281,
Synthetic Circuit 30
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 31
Reaction Conditions
1.1 Catalysts: Titanium mononitride , Molybdenum carbide nitride ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 32
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 33
Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 34
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 35
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 36
Reaction Conditions
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Synthetic Circuit 37
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 38
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 39
Reaction Conditions
1.1 Catalysts: Iron , Calcium ; 15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
RSC Advances,
2022,
12(34),
22161-22174
,
1,2-xylene Raw materials
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Ethyl bromoacetate
- 1-Heptanol
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- Veratraldehyde
- Ethyl 2-(2-methoxyphenoxy)acetate
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 3,4-Dimethyl-3-cyclohexenecarboxaldehyde
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1H-Indene,2,3-dihydromethyl-
- Phenol, 2,3-dimethyl-, 1-(4-methylbenzenesulfonate)
- 4-Iodo-1,2-dimethylbenzene
- 1H-Indene, octahydro-, trans-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- 2-Methylbenzyltrimethylsilane
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- trans-Decahydronaphthalene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Cyclohexene,4,5-bis(methylene)-
- 2,5-Cyclohexadiene-1-carboxylic acid, 1,2-dimethyl-
- Glycerol
- 3-Chloro-o-xylene
- 1-(dichloromethyl)-2-methylbenzene
- 4-Chloro-1,2-dimethylbenzene
- Tridecane
- n-Tetradecane
- n-Pentadecane
- o-Tolylacetic acid
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- 1,2,3,4,5-pentamethylbenzene
- Sulfate Lignin
- 2-Methylbenzyl alcohol
- Guaiacol
- Lignin
- 4-Ethyl-1,2-dimethylbenzene
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
1,2-xylene Preparation Products
- Benzyl alcohol (100-51-6)
- Benzaldehyde (100-52-7)
- 4-Methylbenzaldehyde (104-87-0)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- Ethyl n-Caprylate (106-32-1)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- 3-Octenoic acid, ethylester (1117-65-3)
- Undecane (1120-21-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Dodecane (112-40-3)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- Phenol, 3,5-diethyl- (1197-34-8)
- Cyclopentanone (120-92-3)
- 4-Isopropylbenzaldehyde (122-03-2)
- 3-Phenyl-1-propanol (122-97-4)
- 4-Ethylphenol (123-07-9)
- Methylnaphthalene (1321-94-4)
- diethylcyclohexane (1331-43-7)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- Pyridine, 2-nitro- (15009-91-3)
- 2-Hexenoic acid, ethylester (1552-67-6)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- (16327-38-1)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 7-Methylbenzofuran (17059-52-8)
- 1,4-Dimethylbicyclo[2.1.0]pentane (17065-18-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- (18593-33-4)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 2-Butenal, 2-ethyl- (19780-25-7)
- (but-2-en-2-yl)benzene (2082-61-3)
- Ethylidenecyclopentane (2146-37-4)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 2-Hexen-1-ol (2305-21-7)
- 2-Octenoic acid, ethylester (2351-90-8)
- Ethyl hex-3-enoate (2396-83-0)
- 1H-Indene, 1-methylene- (2471-84-3)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 7H-Benzocycloheptene (264-09-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-PHENYL-1-BUTANOL (2722-36-3)
- Azulene (275-51-4)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Naphthalene, trimethyl- (28652-77-9)
- 2-Ethyl-m-xylene (2870-04-4)
- Dimethylnaphthalene, mixture of isomers (28804-88-8)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- Dodecane,2,6,11-trimethyl- (31295-56-4)
- Benzene, 1-ethyl-2,3,4,5-tetramethyl- (31365-99-8)
- 2-ethylfuran (3208-16-0)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 2,4,6-Trimethylbenzyl alcohol (4170-90-5)
- 2-Methylbenzofuran (4265-25-2)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Pentane, methyl- (43133-95-5)
- 1,2-Dihydroxyindane (4370-02-9)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- 4-Ethylbenzaldehyde (4748-78-1)
- 2,3-dimethyl-1H-indene (4773-82-4)
- 3,4-Dimethoxytoluene (494-99-5)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- 3-Hexen-1-ol (544-12-7)
- Hexadecane (544-76-3)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- Ethyl 3-Methylvalerate (5870-68-8)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- 4-Methylbenzyl alcohol (589-18-4)
- cis-2-Butene (590-18-1)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 2-Methyl-3-hexanol (617-29-8)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- Tridecane (629-50-5)
- n-Tetradecane (629-59-4)
- n-Pentadecane (629-62-9)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 2-Propylphenol (644-35-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 1-Phenyl-1-propyne (673-32-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2,4,6-Trimethylstyrene (769-25-5)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 1,2,4-Triethylbenzene (877-44-1)
- 2-Methylbenzyl alcohol (89-95-2)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Cyclopentenone (930-30-3)
- Methyl Eugenol (93-15-2)
- Cyclooctene (931-88-4)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1,3-Diisopropylbenzene (99-62-7)
1,2-xylene Related Literature
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1. Synthesis, X-ray characterisation and spectroscopic studies of metal complexes of N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one)David M. L. Goodgame,Stuart P. W. Hill,Amanda M. Smith,David J. Williams J. Chem. Soc. Dalton Trans. 1994 859
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Subbareddy Mekapothula,Matthew A. Addicoat,David J. Boocock,John D. Wallis,Peter J. Cragg,Gareth W. V. Cave Chem. Commun. 2020 56 1792
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V. Pomareda,S. Lopez-Vidal,D. Calvo,A. Pardo,S. Marco Analyst 2013 138 3512
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4. XXVII.—Nitro-derivatives of ortho-xyleneArthur William Crossley,Nora Renouf J. Chem. Soc. Trans. 1909 95 202
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Lifeng Yang,Siheng Qian,Xiaobing Wang,Xili Cui,Banglin Chen,Huabin Xing Chem. Soc. Rev. 2020 49 5359
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V. Pomareda,S. Lopez-Vidal,D. Calvo,A. Pardo,S. Marco Analyst 2013 138 3512
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Chen Liu,Haiyong Zhang,Yonggang Wang,Hongcun Bai,Di Zhao,Qian Liu Phys. Chem. Chem. Phys. 2021 23 22629
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Guo-Jian Ji,Ting Xiang,Xiao-Qing Zhou,Le Chen,Zhi-Hui Zhang,Bei-Bei Lu,Xing-Jian Zhou RSC Adv. 2022 12 35290
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Seonghun Jeong,Jeewon Park,Yutong Ji,Yongjoon Cho,Byongkyu Lee,Mingyu Jeong,Sungwoo Jung,Sangjin Yang,Youdi Zhang,Seong-Jun Yoon,Changduk Yang J. Mater. Chem. A 2023 11 4703
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Delong Liu,Zaiyu Wang,Shaoqing Zhang,Zhong Zheng,Bei Yang,Wei Ma,Jianhui Hou RSC Adv. 2015 5 69567
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Rajamani Krishna Phys. Chem. Chem. Phys. 2015 17 39
95-47-6 (1,2-xylene) Related Products
- 312-94-7(o-Trifluoromethylbenzoyl chloride)
- 461-97-2(3,5-Dimethylfluorobenzene)
- 488-23-3(1,2,3,4-Tetramethylbenzene)
- 700-12-9(1,2,3,4,5-Pentamethylbenzene)
- 824-45-3(2,5-Dimethylbenzyl chloride)
- 31599-60-7(3-Iodo-o-xylene)
- 484-65-1((chloromethyl)pentamethylbenzene)
- 727-99-1(2-(trifluoromethyl)benzophenone)
- 934-80-5(4-Ethyl-1,2-dimethylbenzene)
- 443-82-3(1-Fluoro-2,3-dimethylbenzene)